
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a flow microreactor system, which allows for efficient and sustainable synthesis.
Attachment of the Chlorophenyl Acetic Acid Moiety: This step involves the coupling of the azetidine derivative with 2-chlorophenyl acetic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and chlorophenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modifying the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds share the azetidine ring structure and exhibit similar reactivity.
3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: This compound also features an azetidine ring and a tert-butoxycarbonyl group.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is unique due to the presence of the chlorophenyl acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21ClN2O4 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)18-10-8-19(9-10)13(14(20)21)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
XXNVDJVBRUPCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


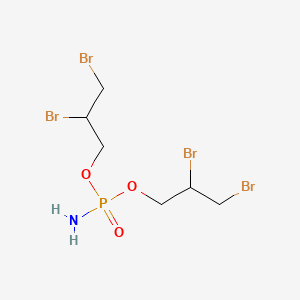
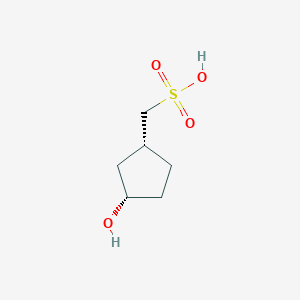
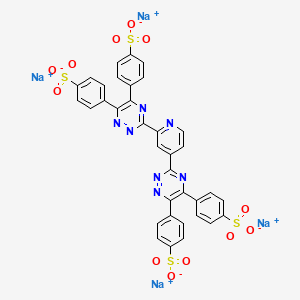
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
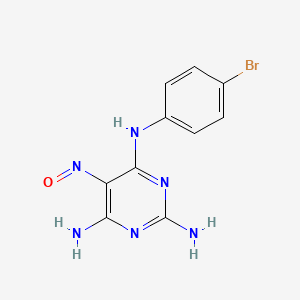
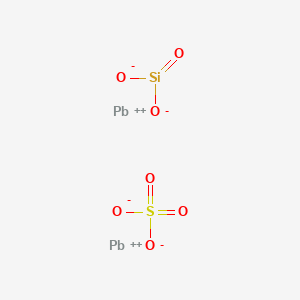
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
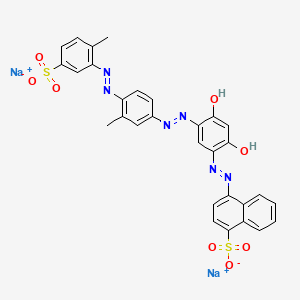
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
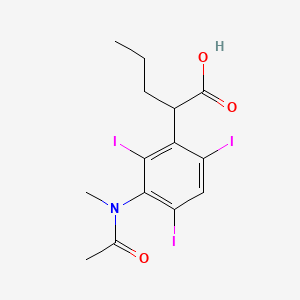
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

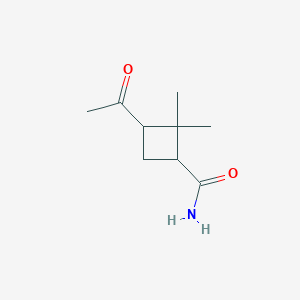
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
